2-Cyano-N-(2-morpholin-4-yl-ethyl)-acetamide
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Description
Synthesis Analysis
The synthesis of related compounds often involves the interaction of cyanothioacetamide with different ketones or their enamines, leading to a mixture of products with non-regiospecific character. For instance, reactions with 2-acetylcyclohexanone, 2-acetylcyclopentanone, or 2-acetyl-1-(morpholin-4-yl)-1-cycloalkenes have been shown to result in various cyano-methylated pyridine thiones, emphasizing the complexity and variability in the synthesis of such compounds (Dotsenko et al., 2012).
Molecular Structure Analysis
Structural analysis often involves X-ray diffraction studies, which have been utilized to examine compounds obtained from the transamination of cyanothioacetamide with morpholine, revealing detailed insights into their molecular configurations (Dyachenko et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving compounds like 2-Cyano-N-(2-morpholin-4-yl-ethyl)-acetamide may include processes such as transamination and subsequent reactions leading to the formation of various derivatives with potential biological activity. These steps underscore the compound's reactivity and the potential for generating a diverse array of related molecules (Dyachenko et al., 2012).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are crucial for their practical application in research. While specific data on "2-Cyano-N-(2-morpholin-4-yl-ethyl)-acetamide" are not provided, analogous compounds exhibit varied physical properties that influence their use in scientific studies.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, pH stability, and the potential for undergoing various chemical reactions, are key for understanding how "2-Cyano-N-(2-morpholin-4-yl-ethyl)-acetamide" might behave under different conditions. Studies on similar molecules highlight the intricate chemistry and the importance of detailed investigation to fully grasp their potential (Dyachenko et al., 2012).
Scientific Research Applications
Chemical and Pharmacological Interest in Morpholine Derivatives
Morpholine Derivatives : Morpholine, a core component in the chemical structure of interest, features prominently in various pharmacologically active compounds. The research into morpholine derivatives has highlighted their broad spectrum of pharmacological profiles. These derivatives have been developed for diverse pharmacological activities, suggesting potential avenues for the application of "2-Cyano-N-(2-morpholin-4-yl-ethyl)-acetamide" in medical and pharmacological research. Morpholine derivatives show promise in the design and synthesis of novel compounds with potential pharmacophoric activities (Asif & Imran, 2019).
Relevance to Drug Discovery
Drug Discovery and Development : Morpholino oligos, closely related to the morpholine structure, have been utilized in gene function studies across various model organisms. These studies underscore the utility of morpholine-based compounds in biomedical research, particularly in gene function inhibition and as a tool in developmental biology. Such applications hint at the potential roles that "2-Cyano-N-(2-morpholin-4-yl-ethyl)-acetamide" might play in molecular biology and drug development processes (Heasman, 2002).
Advanced Research and Therapeutic Applications
Advanced Oxidation Processes : In the context of environmental and pharmaceutical sciences, compounds with similar chemical structures to "2-Cyano-N-(2-morpholin-4-yl-ethyl)-acetamide" have been explored for their degradation pathways and by-products. Advanced Oxidation Processes (AOPs) are employed to treat pollutants like acetaminophen from aqueous mediums. Such research may provide insights into how "2-Cyano-N-(2-morpholin-4-yl-ethyl)-acetamide" and its derivatives could be involved in environmental detoxification or pharmaceutical degradation studies (Qutob et al., 2022).
properties
IUPAC Name |
2-cyano-N-(2-morpholin-4-ylethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c10-2-1-9(13)11-3-4-12-5-7-14-8-6-12/h1,3-8H2,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRYMEQPQFHLFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368537 |
Source
|
Record name | 2-Cyano-N-[2-(morpholin-4-yl)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60368537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-N-(2-morpholin-4-yl-ethyl)-acetamide | |
CAS RN |
15029-26-2 |
Source
|
Record name | 2-Cyano-N-[2-(morpholin-4-yl)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60368537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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